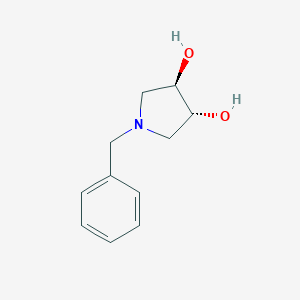

(3R,4R)-1-Benzylpyrrolidine-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427376 | |

| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163439-82-5 | |

| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for 3r,4r 1 Benzylpyrrolidine 3,4 Diol

Synthetic Strategies from Chiral Pool Precursors

The use of readily available chiral molecules, known as the chiral pool, is a common and effective strategy for the synthesis of enantiomerically pure compounds. L-tartaric acid and D-mannitol are prominent examples of chiral pool precursors utilized in the synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol.

A widely employed method commences with L-tartaric acid. This approach involves the condensation of L-tartaric acid with benzylamine (B48309), followed by a reduction step. wikipedia.orgnih.gov The resulting diol, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, is the enantiomer of the target compound. To obtain the desired (3R,4R) configuration, D-tartaric acid would be used as the starting material. The typical reaction sequence involves the formation of a diimide, which is then reduced to the pyrrolidine (B122466) ring.

| Starting Material | Key Steps | Product Configuration | Reference |

| L-Tartaric Acid | 1. Condensation with benzylamine2. Reduction (e.g., with NaBH₄—BF₃·Et₂O) | (3S,4S) | wikipedia.orgnih.gov |

| D-Tartaric Acid | 1. Condensation with benzylamine2. Reduction | (3R,4R) | Inferred from L-tartaric acid route |

D-mannitol also serves as a versatile chiral starting material for the synthesis of various chiral compounds, including diols. fishersci.ca A strategy involving the protection and subsequent deprotection of hydroxyl groups in D-mannitol can be employed to furnish intermediates that can be converted to (3R,4R)-hexane-3,4-diol. A similar synthetic design can be envisioned for the synthesis of the target pyrrolidine diol, where the carbon backbone of D-mannitol is appropriately modified and cyclized with benzylamine.

Enantioselective Reduction Approaches in Diol Synthesis

Enantioselective reduction of a prochiral precursor is a powerful method for establishing the desired stereochemistry. In the context of this compound synthesis, the asymmetric reduction of 1-benzyl-3,4-pyrrolidinedione would be a direct approach. While specific examples for this exact substrate are not prevalent in the immediate literature, the asymmetric reduction of 1,4-diketones to the corresponding chiral diols is a well-established transformation. mdpi.com

Alcohol dehydrogenases (ADHs) have proven to be highly effective biocatalysts for the stereoselective reduction of diketones. For instance, the alcohol dehydrogenase from Ralstonia sp. (RasADH) has been shown to reduce 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with high diastereomeric and enantiomeric excess. mdpi.com This enzymatic approach could be applied to the reduction of 1-benzyl-3,4-pyrrolidinedione to yield the desired (3R,4R)-diol, assuming the enzyme exhibits the appropriate stereopreference for this substrate.

| Substrate | Catalyst/Enzyme | Product | Selectivity |

| 1-Benzyl-3,4-pyrrolidinedione (hypothetical) | Alcohol Dehydrogenase (e.g., RasADH) | This compound | Potentially high d.e. and e.e. |

Another strategy involves the asymmetric reduction of succinimide (B58015) derivatives. The stereodivergent synthesis of chiral succinimide derivatives can be achieved via asymmetric transfer hydrogenation, providing access to precursors that can be further elaborated to the target diol.

Chiral Resolution Techniques for High Enantiomeric Purity

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org This technique relies on the separation of a mixture of diastereomers, which are formed by reacting the racemate with a chiral resolving agent.

For the separation of racemic 1-benzylpyrrolidine-3,4-diol, diastereomeric salt formation is a viable approach. bioduro.com The racemic diol, which contains a basic nitrogen atom, can be reacted with a chiral acid to form a pair of diastereomeric salts with different solubilities. This difference in solubility allows for their separation by fractional crystallization. Tartaric acid and its derivatives are commonly used as resolving agents for amines. nih.gov

| Racemic Mixture | Chiral Resolving Agent | Technique | Outcome |

| (±)-1-Benzylpyrrolidine-3,4-diol | Chiral acid (e.g., Tartaric acid derivative) | Diastereomeric salt crystallization | Separation of (3R,4R) and (3S,4S) enantiomers |

The efficiency of the resolution process is dependent on several factors, including the choice of the resolving agent and the solvent system. After separation, the desired enantiomer is recovered from the diastereomeric salt by treatment with a base to neutralize the resolving agent.

Olefin Epoxidation and Asymmetric Dihydroxylation as Synthetic Routes

The introduction of the two hydroxyl groups in a stereocontrolled manner onto a pyrrolidine precursor containing a double bond is a highly effective strategy. Asymmetric dihydroxylation and epoxidation followed by hydrolysis are two key methods in this regard.

The Sharpless asymmetric dihydroxylation provides a direct route to chiral vicinal diols from olefins with high enantioselectivity. The reaction of N-benzyl-3-pyrroline with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand affords the desired this compound. The choice of the chiral ligand (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol. bioduro.comlibretexts.org

| Olefin Precursor | Reaction | Catalyst System | Product Configuration |

| N-Benzyl-3-pyrroline | Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL (AD-mix-β) | (3R,4R) |

| N-Benzyl-3-pyrroline | Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL (AD-mix-α) | (3S,4S) |

An alternative two-step approach involves the epoxidation of the olefin followed by the regioselective and stereospecific ring-opening of the resulting epoxide. The epoxidation of N-benzyl-3-pyrroline would yield a racemic epoxide. A kinetic resolution of this racemic epoxide or a subsequent chiral resolution of the resulting racemic diol would be necessary to obtain the enantiomerically pure product. Alternatively, an asymmetric epoxidation could be employed to generate an enantiomerically enriched epoxide, which upon hydrolysis would yield the desired chiral diol.

Chemical Conversion Methods from Related Chiral Compounds

The synthesis of this compound can also be achieved through the chemical modification of other readily available chiral compounds.

L-pyroglutamic acid, a derivative of the amino acid glutamic acid, is a versatile chiral building block. nih.gov Its lactam ring can be reduced, and the stereocenters can be manipulated to introduce the desired functionality. Synthetic routes starting from L-pyroglutamic acid can be designed to yield various substituted pyrrolidines, including the target diol, through a series of stereocontrolled reactions.

Chiral epoxides are also valuable precursors in stereoselective synthesis. mdpi.com For instance, a chiral epoxide with the appropriate stereochemistry can undergo a nucleophilic ring-opening reaction with benzylamine, followed by subsequent cyclization to form the pyrrolidine ring. The stereochemistry of the final diol would be dictated by the stereochemistry of the starting epoxide.

Process Development and Scalability Considerations in Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors, including cost-effectiveness, safety, and robustness of the process. For the synthesis of this compound, scalable methods are highly desirable.

Chiral resolution via diastereomeric salt formation is a well-established and scalable technique in the pharmaceutical industry. bioduro.com The development of a robust crystallization process is key to achieving high purity and yield.

Asymmetric catalytic methods, such as the Sharpless dihydroxylation, offer the advantage of generating the desired stereochemistry in a single step with high efficiency. libretexts.org However, the cost and toxicity of the metal catalyst (osmium tetroxide) and the cost of the chiral ligands need to be taken into account for large-scale applications. The development of catalyst recycling protocols can mitigate these issues.

Ultimately, the choice of the most suitable synthetic route for large-scale production will depend on a thorough evaluation of economic and practical factors for each of the methodologies described.

Applications in Asymmetric Catalysis and Ligand Design

Role as Chiral Ligands in Transition-Metal Catalysis

(3R,4R)-1-Benzylpyrrolidine-3,4-diol is a crucial precursor for the synthesis of sophisticated chiral phosphine (B1218219) ligands used in transition-metal catalysis. nih.gov The diol's hydroxyl groups provide convenient handles for chemical modification, allowing for the introduction of phosphine moieties. A prominent example is the preparation of the chiral phosphine ligand (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as DEGPHOS. nih.gov

The pyrrolidine (B122466) backbone of these ligands imparts a specific, rigid conformation upon coordination to a transition metal center. This structural rigidity is essential for creating a well-defined chiral pocket around the metal's active site. The stereochemistry of the diol is thus effectively transferred to the catalytic environment, enabling the catalyst to differentiate between the prochiral faces of a substrate and facilitate the formation of one enantiomer over the other. tcichemicals.com The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms, influencing the reactivity and selectivity of the resulting metal complexes. tcichemicals.com Ligands derived from this diol scaffold have been particularly effective in rhodium-catalyzed reactions. nih.gov

Rational Design and Modification of Ligands for Enhanced Enantioselectivity

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis, aiming to optimize catalyst efficiency and selectivity. unibo.it The this compound scaffold offers a robust platform for such design and modification. By strategically altering the substituents on the pyrrolidine ring or the phosphine groups, ligands can be tailored for specific substrates and reactions to maximize enantioselectivity. mdpi.combeilstein-journals.org

Key strategies for modification include:

Varying Steric Bulk: Adjusting the size of the groups attached to the phosphorus atoms can alter the steric environment of the catalytic pocket, which is crucial for enantiomeric discrimination. tcichemicals.com

Modifying Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the aryl substituents of the phosphine can influence the electronic density at the metal center, thereby affecting the catalytic activity and selectivity. mdpi.com

Introducing Secondary Interactions: Incorporating functional groups capable of secondary interactions, such as hydrogen bonding, can help to pre-organize the substrate within the catalytic complex, leading to enhanced enantiocontrol. nih.gov

This ability to systematically modify the ligand structure allows for the development of highly specialized catalysts. For instance, the synthesis of a series of chiral pyrrolidine-substituted ferrocene-derived ligands has demonstrated that tuning the electronic and steric properties can lead to excellent levels of enantioselectivity in rhodium-catalyzed hydrogenations. mdpi.comnih.gov Computational studies can further aid in this rational design process, providing insights into the transition states that govern enantioselectivity and guiding the development of next-generation catalysts. nih.gov

Asymmetric Hydrogenation Reactions Facilitated by this compound Derived Ligands

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically pure compounds. Ligands derived from this compound have found significant application in this area, particularly in combination with rhodium. The resulting chiral catalysts are highly effective in the hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, yielding chiral products with high enantiomeric excess (ee). nih.govnih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation Systems

The combination of ligands derived from this compound with rhodium has emerged as a privileged system for asymmetric hydrogenation. The ligand DEGPHOS, for instance, is recognized as an efficient ligand for Rh-catalyzed asymmetric hydrogenations. nih.gov These catalytic systems generate chiral rhodium complexes that are proficient in reducing prochiral alkenes to valuable chiral molecules. nih.gov

The success of these systems is demonstrated in the hydrogenation of various functionalized olefins. Research has shown that rhodium complexes bearing pyrrolidine-based phosphine ligands can achieve full conversions and excellent enantioselectivities, often exceeding 97% ee, for substrates like dehydroamino acid esters and α-aryl enamides. mdpi.comnih.gov The specific structure of the ligand, including elements of planar, central, and axial chirality, contributes to the high levels of stereocontrol observed. mdpi.com

Below is a table summarizing representative results from rhodium-catalyzed asymmetric hydrogenation using ligands derived from chiral pyrrolidine scaffolds.

| Substrate | Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / Ligand | CH₂Cl₂ | 1 | RT | >99 | >97 |

| Methyl (Z)-2-acetamidocinnamate | [Rh(COD)₂]BF₄ / Ligand | CH₂Cl₂ | 1 | RT | >99 | >94 |

| N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ / Ligand | CH₂Cl₂ | 1 | RT | >99 | >95 |

| α-Aryl Enamide | Rh-complex with pyrrolidine-ferrocene ligand | Toluene | 10 | 25 | 100 | 97.7 |

| Dehydroamino Acid Ester | Rh-complex with pyrrolidine-ferrocene ligand | Toluene | 10 | 25 | 100 | >99.9 |

This table is illustrative, compiled from data on similar privileged pyrrolidine-based ligand systems to demonstrate typical performance. mdpi.comnih.gov

Applications in Asymmetric Oxidation Reactions

While the use of this compound derivatives is well-established in hydrogenation, their application in asymmetric oxidation reactions is a less explored but emerging area. The chiral environment provided by ligands derived from this scaffold can, in principle, be applied to control the stereochemical outcome of oxidation processes, such as epoxidations or sulfoxidations. The ability of the diol's hydroxyl groups and the pyrrolidine nitrogen to coordinate with metal centers makes them suitable for designing catalysts for these transformations. The development in this area focuses on creating metal-ligand complexes that can activate oxidants and deliver them to a substrate in a stereoselective manner.

Contributions to Asymmetric Aldol (B89426) Condensation Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com Chiral diols and their derivatives, including those based on the pyrrolidine scaffold, can function as organocatalysts or as ligands for metal-catalyzed aldol reactions. unibo.it In organocatalysis, the pyrrolidine motif is a privileged structure, often activating carbonyl compounds through the formation of enamine or iminium intermediates. sciforum.netnih.gov

While direct catalysis by this compound itself is not extensively documented, related dihydroxyproline derivatives have been shown to be effective organocatalysts. For example, a protected (2S,3R,4R)-3,4-dihydroxyproline derivative catalyzed the aldol condensation of cyclohexanone with p-nitrobenzaldehyde, achieving a high yield (86%) and excellent enantioselectivity (99% ee) with a high diastereomeric ratio (25:1). sciforum.net This demonstrates the potential of the dihydroxypyrrolidine scaffold in facilitating highly stereoselective aldol reactions. The stereogenic centers at the 3- and 4-positions of the pyrrolidine ring play a crucial role in establishing the facial selectivity of the enamine attack on the aldehyde.

Development of Chiral Organocatalysis Utilizing Diol-Based Scaffolds

The pyrrolidine ring is a privileged scaffold in organocatalysis, and the diol functionality on the this compound backbone provides a valuable platform for developing new chiral organocatalysts. unibo.itbeilstein-journals.org These catalysts operate without a metal center, offering advantages in terms of cost, toxicity, and sensitivity to air and moisture. sciforum.net

The development of organocatalysts from this scaffold involves leveraging the pyrrolidine nitrogen for enamine or iminium ion catalysis, while the diol groups can be used to tune the catalyst's steric and electronic properties or to introduce secondary non-covalent interactions that enhance stereocontrol. unibo.it For instance, new pyrrolidine-based organocatalysts with bulky substituents derived from chiral precursors have been synthesized and proven effective in asymmetric Michael additions, achieving enantioselectivities up to 85% ee. beilstein-journals.org The strategic modification of the diol groups or other positions on the pyrrolidine ring allows for the fine-tuning of the catalyst's performance for a wide range of asymmetric transformations. unibo.it

Utility As a Chiral Building Block and Synthetic Intermediate

Precursor in the Preparation of Novel Chiral Crown Ethers

The defined stereochemistry of (3R,4R)-1-benzylpyrrolidine-3,4-diol makes it an excellent scaffold for the synthesis of chiral crown ethers and aza-crown macrocycles. These macrocyclic compounds are of significant interest for their ability to form complexes with cations and neutral organic molecules, with applications in molecular recognition, catalysis, and drug delivery.

The synthetic strategy typically involves leveraging the two hydroxyl groups as anchor points for building the polyether bridges characteristic of crown ethers. Through Williamson ether synthesis, the diol can be reacted with dihaloalkanes or oligo(ethylene glycol) ditosylates under basic conditions. The pyrrolidine (B122466) nitrogen atom is pre-integrated into the structure, leading to the formation of chiral aza-crown ethers. The benzyl (B1604629) group on the nitrogen can be retained or removed at a later stage to allow for further functionalization. The spatial orientation of the hydroxyl groups on the pyrrolidine ring directly translates into a specific three-dimensional structure for the resulting macrocycle, which is crucial for its selective binding properties and catalytic applications. Synthetic strategies for chiral aza-crowns are often developed from the chiral pool to ensure enantiopure products. d-nb.info

Intermediate for the Synthesis of Chiral Fluorinated Pyrrolidine Derivatives

The introduction of fluorine into organic molecules can dramatically alter their biological properties, including metabolic stability and binding affinity. This compound serves as a key intermediate for creating chiral fluorinated pyrrolidine derivatives. The synthesis of these valuable compounds often involves the chemical manipulation of one or both of the hydroxyl groups.

A common strategy is to convert the hydroxyl groups into good leaving groups, such as tosylates or mesylates. Subsequent nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride with a phase-transfer catalyst or various amine-HF reagents, introduces the fluorine atom with an inversion of stereochemistry (SN2 reaction). This process allows for the stereocontrolled synthesis of fluorinated pyrrolidines. For example, monosubstitution would yield a fluorohydrin, while a double substitution would produce a difluorinated pyrrolidine. The inherent chirality of the starting diol ensures that the resulting fluorinated products are enantiomerically pure, which is critical for their application as building blocks for pharmaceuticals.

Construction of 3-Hydroxy-4-pyrrolidinyl Analogs of Nucleobases

Pyrrolidine-based nucleoside analogs are a significant class of compounds investigated for antiviral and anticancer properties. The this compound framework effectively mimics the furanose ring of natural nucleosides. The synthesis of these analogs involves attaching a nucleobase (purine or pyrimidine) to the pyrrolidine scaffold.

One established method involves converting one of the hydroxyl groups into a leaving group and then performing a nucleophilic substitution with the desired nucleobase. Alternatively, methods like the Mitsunobu reaction can be employed to directly couple a hydroxyl group with a nucleobase. These synthetic routes allow for the creation of all possible diastereoisomers of 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases. researchgate.net While early studies on some of these compounds did not find significant cytostatic or antiviral properties, the pyrrolidine scaffold offers an additional site for modification at the nitrogen atom, opening pathways to new classes of nucleoside phosphonate (B1237965) analogs.

Derivatization to Chiral Diamines and Diphosphines for Catalytic Applications

Perhaps one of the most prominent applications of this compound is its use as a precursor to high-performance chiral ligands for asymmetric catalysis. The diol is the key starting material for the synthesis of the C2-symmetric diphosphine ligand known as (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly referred to as DEGPHOS. nih.gov

The synthesis involves a two-step conversion of the diol. First, the hydroxyl groups are converted to amino groups with retention of configuration, yielding a chiral diamine. This diamine is then reacted with chlorodiphenylphosphine (B86185) to furnish the final diphosphine ligand. nih.gov DEGPHOS has proven to be a highly efficient ligand in rhodium-catalyzed asymmetric hydrogenations of various substrates, delivering products with excellent enantioselectivity. nih.gov The rigid pyrrolidine backbone holds the diphenylphosphino groups in a fixed spatial arrangement, creating a well-defined chiral environment around the metal center, which is the key to its high performance. nih.govtcichemicals.com

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-phenylalanine | 98% |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | 99% |

| Itaconic acid | Methylsuccinic acid | 95% |

Stereoselective Construction of Pyrrolidine-Containing Polycyclic Compounds

The pyrrolidine ring is a structural motif found in a vast number of natural products and pharmaceuticals, many of which possess complex polycyclic or spirocyclic architectures. mdpi.com The stereocenters present in this compound make it an attractive starting point for the stereoselective synthesis of such complex structures. nih.govresearchgate.net

Synthetic strategies can involve intramolecular reactions where functional groups appended to the pyrrolidine ring or its substituents react to form new rings. For instance, the hydroxyl groups can be used to direct cyclization reactions or can be converted into other functionalities that participate in cycloadditions or cascade reactions. The defined trans-diol stereochemistry provides crucial control over the stereochemical outcome of these ring-forming steps, minimizing the formation of undesired diastereomers. This control is essential for efficiently building the complex, three-dimensional frameworks of polycyclic alkaloids and other biologically active molecules. rsc.org

Application in the Synthesis of Glycomimetics and Iminosugars

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. cnr.it Many of these compounds are potent inhibitors of glycosidases and glycosyltransferases, giving them immense therapeutic potential for treating diseases like diabetes, viral infections, and lysosomal storage disorders such as Gaucher disease. nih.gov The polyhydroxylated pyrrolidine structure of this compound makes it an ideal precursor for a class of iminosugars known as pyrrolidine-type iminosugars. nih.gov

This compound effectively mimics the structure of pentofuranose (B7776049) sugars. Synthetic routes often start with the diol and add further hydroxyl groups or other substituents to create analogs of specific sugars. nih.govlookchem.comresearchgate.net For example, it is a key building block for synthesizing 1,4-dideoxy-1,4-imino-D-arabinitol (DAB-1) and its stereoisomers, which are known glycosidase inhibitors. epo.orgresearchgate.net The versatility of the pyrrolidine-3,4-diol (B51082) skeleton allows for the creation of extensive libraries of iminosugar derivatives with diverse biological activities. rsc.orgepfl.chresearchgate.net

| Iminosugar Class | Core Structure | Therapeutic Target Example | Reference |

|---|---|---|---|

| 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB-1) | 2-(hydroxymethyl)pyrrolidine-3,4-diol | α-Glucosidase | epo.org |

| 2,5-Dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) | 2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | Glycosidases | nih.gov |

| 1-Aminodeoxy-DMDP (ADMDP) | 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | N-acetyl-β-glucosaminidase | nih.gov |

Integration into the Synthesis of Natural Products and Diverse Biologically Active Molecules

The pyrrolidine core is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov The utility of this compound as a chiral building block extends to the total synthesis of complex natural products and the development of novel, biologically active molecules. Its rigid conformation and well-defined stereochemistry allow it to serve as a reliable anchor point for building molecular complexity. nih.gov

Its role in synthesizing iminosugar-based glycosidase inhibitors is a prime example of its application in creating biologically active molecules. epfl.chresearchgate.net Beyond this, the functional handles—two hydroxyl groups and a secondary amine (after debenzylation)—allow for a wide range of chemical transformations. This versatility enables synthetic chemists to incorporate the chiral pyrrolidine motif into larger molecules, including alkaloids, complex antibiotics, and other pharmacologically relevant compounds, where precise control of stereochemistry is paramount for biological function. mdpi.com

Exploration of Biological Activities and Mechanistic Investigations

Enzyme Inhibition Profile and Elucidation of Mechanism of Action

The iminosugar-like scaffold of (3R,4R)-1-Benzylpyrrolidine-3,4-diol suggests its potential as an inhibitor of enzymes involved in carbohydrate metabolism and signaling, such as glycosidases and peptidases.

α-Glucosidase is a critical enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. nih.govnih.gov Inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov While direct and extensive mechanistic studies on the α-glucosidase inhibitory activity of this compound are not widely available in the reviewed literature, the activity of related pyrrolidine (B122466) structures has been investigated. For instance, certain phenolic derivatives of pyrrolidine-3,4-diols have demonstrated inhibitory effects on α-glucosidase. researchgate.net The inhibitory potential is often dependent on the specific stereochemistry and the nature of the substituents on the pyrrolidine ring. The general mechanism for iminosugar-type inhibitors involves mimicking the transition state of the natural substrate, thereby blocking the enzyme's active site.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion, making DPP-IV inhibitors a valuable class of drugs for type 2 diabetes. mdpi.com

The pyrrolidine scaffold is a key structural feature in several established DPP-IV inhibitors. mdpi.com Research into novel inhibitors has explored various pyrrolidine-based compounds. A study focused on the design of new DPP-IV inhibitors evaluated a 2-benzylpyrrolidine derivative, which showed significant inhibitory activity with an IC50 value of 0.3 ± 0.03 µM. oatext.com This suggests that the benzyl (B1604629) and pyrrolidine moieties, both present in this compound, are compatible with binding to the DPP-IV active site. The mechanism of such inhibitors typically involves interactions with the catalytic triad (Ser630, Asp708, His740) within the enzyme's active site. oatext.com

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Benzylpyrrolidine Derivative | Pyrrolidine ring with a benzyl substitution at the 2-position | 0.3 ± 0.03 | oatext.com |

Beyond α-glucosidase, the inhibitory profile of pyrrolidine-3,4-diol (B51082) derivatives has been assessed against a wider range of glycosidases. The stereochemistry of the diol and the substitution pattern on the ring are crucial for both potency and selectivity. Studies on new substituted pyrrolidine-3,4-diol derivatives have determined their influence on 25 different commercial glycosidases. researchgate.net For example, novel derivatives of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol have been identified as specific, albeit moderate, inhibitors of α-mannosidase from Jack beans. researchgate.netdntb.gov.ua In contrast, a study on a different azasugar, (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, found that its inhibitory activity against four tested glycosidases was not significant, with IC50 values greater than 100 μM. nih.gov This highlights the high degree of structural specificity required for potent glycosidase inhibition.

Modulation of Specific Biological Pathways and Cellular Processes

The biological activities of pyrrolidine derivatives can extend to the modulation of fundamental cellular processes. While specific pathway analysis for this compound is limited, studies on related structures provide insights into potential mechanisms. For instance, a novel α-mannosidase inhibitor with a (2R,3R,4S)-pyrrolidine-3,4-diol core was found to induce a G2/M cell cycle arrest in cancer cell lines. researchgate.net This was accompanied by the modification of genes involved in cell cycle progression and survival. Similarly, the anti-cancer agent 5-benzyl juglone, which shares the benzyl moiety, was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in human colorectal cancer cells. nih.govrjeid.com These findings suggest that benzyl-substituted compounds can interfere with the cell cycle machinery, a key pathway in cell proliferation.

Investigation of Selective Dopamine Reuptake Inhibition

The central nervous system is another area where pyrrolidine and related structures have shown activity. The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission, and its inhibition is a mechanism for treating various neurological disorders. nih.gov High-affinity ligands for DAT are subjects of intense research. nih.gov

Notably, a series of optically active molecules based on a piperidine-3-ol template, which is structurally related to pyrrolidine-3,4-diol, have been developed and evaluated for their affinity toward monoamine transporters. nih.gov Compounds with a (3R,4R) stereochemistry in this piperidine series demonstrated high affinity for the dopamine transporter (DAT), along with moderate to high affinity for the norepinephrine transporter (NET). nih.gov This indicates that the (3R,4R)-diol configuration can be a key pharmacophoric element for potent DAT interaction. Although this study was on a piperidine core, the stereochemical findings provide a strong rationale for investigating this compound and its derivatives as potential DAT inhibitors.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 9b (A (3R,4R)-dihydroxypiperidine derivative) | 2.29 | 78.4 | 155 | nih.gov |

Anti-proliferative and Pro-apoptotic Activities of Related Structures

There is growing evidence that pyrrolidine-3,4-diol derivatives possess anti-cancer properties. Several studies have synthesized and evaluated these compounds for their ability to inhibit the growth of cancer cells.

Novel pyrrolidine-3,4-diol derivatives bearing hydroxymethyl and trifluoromethylbiphenyl groups demonstrated the best anti-proliferative effects in two pancreatic cancer cell lines. researchgate.net Another study prepared a series of new amphiphilic pyrrolidines, including some with a diol core, and evaluated their ability to inhibit the growth of pancreatic ductal adenocarcinoma cells in vitro, with results showing anti-cancer activity at micromolar concentrations. semanticscholar.org Furthermore, research on 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives has demonstrated their potential as antitumor agents against both hematological and solid malignancies. dntb.gov.ua

The mechanism behind these anti-proliferative effects often involves the induction of apoptosis (programmed cell death). Mechanistic investigations into related compounds, such as 5-benzyl juglone, confirmed that its anti-cancer activity is linked to the promotion of apoptosis and the ability to induce cell cycle arrest. nih.govrjeid.com This body of research underscores the potential of the pyrrolidine-3,4-diol scaffold, particularly when combined with a benzyl group or other lipophilic moieties, as a promising starting point for the development of novel anti-cancer agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, preliminary findings and studies on analogous pyrrolidine-3,4-diol structures allow for the extrapolation of key relationships between structural modifications and biological activity. The core scaffold of this compound presents several key positions for chemical modification: the benzyl group on the nitrogen atom, the two hydroxyl groups, and the pyrrolidine ring itself.

Modifications of the N-Benzyl Group:

The N-benzyl substituent plays a crucial role in the biological activity of these derivatives. Alterations to the aromatic ring of the benzyl group can significantly impact potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins. Studies on similar pyrrolidine-based compounds suggest that the size and lipophilicity of this substituent are critical. For example, replacing the benzyl group with other aryl or alkyl groups can alter the compound's ability to fit into hydrophobic pockets of enzyme active sites.

Stereochemistry of the Hydroxyl Groups:

The stereochemistry of the two hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring is a determining factor for biological activity. The (3R,4R) configuration is crucial for the specific orientation of these hydroxyl groups in space, which in turn dictates their ability to form hydrogen bonds with amino acid residues in a biological target. In many enzyme-inhibitor interactions, these hydrogen bonds are essential for stabilizing the complex and achieving potent inhibition. Derivatives with altered stereochemistry, such as the (3S,4S) or cis configurations, often exhibit significantly different or reduced biological activity, highlighting the importance of the specific spatial arrangement of these functional groups.

Derivatization of the Hydroxyl Groups:

Modification of the hydroxyl groups, for instance, through etherification or esterification, can have a profound effect on the compound's properties. Such changes can alter the hydrogen-bonding capacity, lipophilicity, and metabolic stability of the molecule. For example, converting the diol to a diether could enhance its ability to cross cell membranes, but may also reduce its direct hydrogen-bonding interactions with a target enzyme.

The following table summarizes the general trends observed in the structure-activity relationships of pyrrolidine-3,4-diol derivatives based on available research on analogous compounds.

| Modification Site | Structural Change | Observed/Inferred Impact on Biological Activity |

| N-1 Position | Substitution of the benzyl group with other aromatic or aliphatic moieties. | Modulates binding affinity, potentially by interacting with hydrophobic pockets in the target protein. |

| Introduction of substituents on the phenyl ring of the benzyl group. | Can fine-tune electronic properties and steric interactions, leading to improved potency and selectivity. | |

| C-3 and C-4 Positions | Alteration of the stereochemistry from (3R,4R) to other configurations (e.g., (3S,4S), cis). | Often leads to a significant decrease or loss of biological activity, emphasizing the importance of the specific spatial arrangement of hydroxyl groups for target binding. |

| Esterification or etherification of the hydroxyl groups. | Can impact solubility, membrane permeability, and hydrogen-bonding capabilities, thereby modulating the overall pharmacological profile. | |

| Pyrrolidine Ring | Introduction of substituents on the carbon backbone. | Can influence the overall conformation of the ring and the orientation of the key functional groups, thereby affecting biological activity. |

Computational Studies and Molecular Modeling of Biological Interactions

In the absence of extensive experimental data, computational studies and molecular modeling serve as powerful tools to predict and understand the biological interactions of this compound and its derivatives. These in silico methods provide valuable insights into the binding modes, interaction energies, and potential biological targets of these compounds.

Molecular Docking Simulations:

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from docking studies. For derivatives of this compound, MD simulations can help to understand how subtle changes in the ligand's structure affect the stability of the complex and the network of interactions within the binding site. These simulations can also provide information on the conformational changes that may occur in the protein upon ligand binding.

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. Based on the structure of this compound, a pharmacophore model would likely include two hydrogen bond donor features corresponding to the hydroxyl groups, a hydrogen bond acceptor from the nitrogen atom, and a hydrophobic feature representing the benzyl group. Such models can be used to virtually screen large compound libraries to identify new molecules with a similar interaction profile and potential biological activity.

The following table provides an overview of the insights gained from computational studies on the biological interactions of pyrrolidine-3,4-diol derivatives.

| Computational Method | Key Findings and Insights |

| Molecular Docking | - The (3R,4R)-diol moiety is crucial for forming specific hydrogen bonds with active site residues of target enzymes. - The N-benzyl group often interacts with a hydrophobic region of the binding pocket, enhancing binding affinity. - The pyrrolidine nitrogen can act as a hydrogen bond acceptor. |

| Molecular Dynamics Simulations | - Confirms the stability of the binding poses predicted by docking. - Elucidates the dynamic nature of the hydrogen bond network between the ligand and the protein. - Provides insights into the conformational flexibility of the ligand and the protein upon binding. |

| Pharmacophore Modeling | - Identifies the key chemical features required for biological activity: two hydrogen bond donors, a hydrogen bond acceptor, and a hydrophobic region. - Can be utilized for the virtual screening of new potential inhibitors. |

Advanced Derivatives and Structure Activity Relationship Sar Refinements

Synthesis and Characterization of Novel Pyrrolidine-3,4-diol (B51082) Analogs

The generation of novel pyrrolidine-3,4-diol analogs often begins with chiral precursors to ensure stereochemical control. A common and effective strategy involves the use of sugars, such as D-mannose, D-ribose, and L-fucose, as starting materials for stereoselective synthesis. nih.govrsc.orgresearchgate.net These methods allow for precise control over the configuration of the chiral centers within the pyrrolidine (B122466) ring.

Two primary synthetic strategies have been employed:

Organometallic Addition: This approach involves the addition of organometallic reagents to hemiacetalic sugars. This is followed by a key step of either selective nucleophilic displacement or a conjugate addition of ammonia to create the pyrrolidine ring. nih.govrsc.orgresearchgate.net

Functionalization of Pre-formed Rings: Another method involves modifying existing pyrrolidine rings, such as those derived from proline or 4-hydroxyproline. researchgate.netmdpi.com This allows for the introduction of various substituents to explore their impact on biological activity.

Once synthesized, these novel analogs undergo rigorous characterization to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure and confirm stereochemistry. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and elemental composition of the synthesized compounds. rsc.org

Optical Rotation: This measurement confirms the enantiomeric purity of the chiral compounds. rsc.org

These synthetic and analytical efforts provide a library of well-defined compounds for biological screening and the establishment of detailed structure-activity relationships. nih.govrsc.org

Impact of N-Substituents on Reactivity and Biological Activity

The substituent attached to the nitrogen atom of the pyrrolidine ring plays a critical role in modulating the molecule's properties. nih.govunipa.it The nitrogen atom's basicity and nucleophilicity can be tuned by the electronic nature of the N-substituent, which in turn affects the compound's reactivity and its potential interactions with biological targets. nih.gov

Research into glycosidase inhibitors has demonstrated the profound influence of the N-substituent. For instance, in the development of α-mannosidase inhibitors, derivatives featuring a 2-[(benzylamino)methyl] substituent on the pyrrolidine ring were found to be particularly effective. researchgate.net The size, hydrophobicity, and hydrogen-bonding capacity of the N-substituent are crucial determinants of pharmacological activity. nih.gov The properties of imide derivatives, for example, are strongly influenced by the nature of the substituent in the imide ring, where specific groups containing nitrogen and oxygen atoms have significant pharmacological consequences. nih.gov

The following table summarizes the observed impact of modifying N-substituents on the biological activity of pyrrolidine derivatives based on various studies.

| N-Substituent Type | General Impact on Biological Activity | Example Target Class |

| Arylpiperazine | Often leads to high selectivity in enzyme inhibition. | Cyclooxygenases (COX-1/COX-2) nih.gov |

| Benzylamino | Can confer potent and selective inhibitory activity. | α-Mannosidase researchgate.net |

| Hydroxyethyl | Increased hydrophilicity can lead to a decrease in inhibitory activity against certain enzymes. | Cyclooxygenases (COX-1/COX-2) nih.gov |

| Arylpiperidine | May result in a loss of activity compared to arylpiperazine analogs for specific targets. | Cyclooxygenases (COX-2) nih.gov |

These findings underscore the importance of the N-substituent as a key handle for optimizing the biological profile of pyrrolidine-3,4-diol derivatives.

Stereochemical Influence on the Biological Profile of Derivatives

Stereochemistry is a paramount factor governing the biological activity of chiral molecules like pyrrolidine-3,4-diol derivatives. researchgate.netmdpi.com Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselective binding with ligands. researchgate.netunipa.it The spatial orientation of substituents on the pyrrolidine ring dictates the molecule's ability to fit into a specific binding site and elicit a biological response. researchgate.netnih.gov

The development of glycosidase inhibitors provides a clear illustration of this principle. Studies have shown that for potent inhibition of α-mannosidases, a specific absolute configuration is required. researchgate.net

Derivatives with the (2R,3R,4S) configuration are effective inhibitors of α-mannosidase. researchgate.net

Stereoisomers with the (2S,3R,4S) configuration are also competitive inhibitors but are significantly less potent. This is because the former mimics the configuration of α-D-mannosides, while the latter more closely resembles β-D-mannosides, leading to a weaker interaction with the enzyme's active site. researchgate.net

Furthermore, the introduction of atoms like fluorine can significantly influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects, thereby impacting its biological role. beilstein-journals.orgnih.gov The precise regio- and stereochemistry of substituents can lock the ring into a specific conformation, which can be advantageous for enhancing binding affinity and selectivity for a target protein. nih.govbeilstein-journals.org This highlights how subtle changes in the 3D arrangement of atoms can lead to dramatic differences in the biological profile of a drug candidate. researchgate.netunipa.it

Design and Development of Modified Pyrrolidine Scaffolds for Drug Discovery Programs

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry and is a core structure in numerous natural products, alkaloids, and FDA-approved drugs. frontiersin.orgwikipedia.org Its utility stems from several advantageous properties:

Three-Dimensional Complexity: The non-planar, sp³-hybridized nature of the ring allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective interaction with biological targets. researchgate.netnih.govunipa.it

Stereochemical Diversity: The presence of multiple chiral centers allows for the synthesis of various stereoisomers, enabling fine-tuning of the biological activity and pharmacokinetic properties. researchgate.netunipa.it

Synthetic Tractability: The scaffold is amenable to a wide range of chemical modifications, allowing chemists to systematically alter its structure to optimize for potency, selectivity, and metabolic stability. researchgate.netfrontiersin.org

A notable example of scaffold modification in drug discovery is the design of a novel class of human β3-adrenergic receptor (β3-AR) agonists. nih.gov In this program, researchers constrained the flexible ethanolamine core, common in many β3-AR agonists, by incorporating it into a pyrrolidine ring. nih.gov This modification achieved several key objectives:

Maintained Potency: The new scaffold maintained the high functional potency of the original agonists. nih.gov

Improved Selectivity: The constrained conformation led to improved selectivity against other adrenergic receptor subtypes. nih.gov

Enhanced Metabolic Stability: The design eliminated a metabolic cleavage site present in the acyclic predecessors, potentially leading to a better pharmacokinetic profile. nih.gov

This strategic modification of the pyrrolidine scaffold demonstrates how rational drug design can be used to develop derivatives with superior therapeutic properties, making it a highly versatile and valuable framework in modern drug discovery. frontiersin.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Determination of Enantiomeric Excess (ee) via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of a chiral compound. unife.it For (3R,4R)-1-Benzylpyrrolidine-3,4-diol, this method is crucial to verify the stereochemical purity of a sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as the absolute difference between the mole fractions of the two enantiomers. In many applications, particularly in pharmaceuticals, a high enantiomeric excess is critical, as different enantiomers can exhibit distinct biological activities. unife.it

While specific HPLC conditions for the direct analysis of this compound are not extensively detailed in the provided search results, the general principle involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system equipped with a chiral column. The detector response for each enantiomer is integrated, and the enantiomeric excess is calculated using the following formula:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. A high-purity sample of (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol has been reported with an assay of ≥97.0% for the sum of enantiomers as determined by HPLC. sigmaaldrich.com

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Purpose | Separation and quantification of enantiomers to determine enantiomeric excess (ee). |

| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. |

| Calculation | ee (%) = |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. omicsonline.orgethernet.edu.et For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the connectivity between protons and carbons, confirming the pyrrolidine (B122466) ring structure and the positions of the benzyl (B1604629) and hydroxyl groups.

Stereochemical information can be inferred from the coupling constants between protons on the pyrrolidine ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which in turn is dictated by the relative stereochemistry of the hydroxyl groups. For cyclic systems like this, specific coupling patterns can help confirm the trans relationship of the two hydroxyl groups. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering additional insights into the compound's conformation in solution.

| Experiment | Information Provided |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

| COSY | Reveals proton-proton coupling networks, indicating which protons are adjacent to each other. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. |

| NOESY/ROESY | Indicates through-space proximity of protons, helping to determine stereochemistry and conformation. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, with a molecular formula of C₁₁H₁₅NO₂, the expected monoisotopic mass is approximately 193.1103 g/mol .

| Ionization Technique | Information Obtained |

| Electron Ionization (EI) | Provides a characteristic fragmentation pattern that can be used for structural elucidation and library matching. |

| Electrospray Ionization (ESI) | A soft ionization technique that typically produces the protonated molecule ([M+H]⁺), allowing for accurate molecular weight determination. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments. |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The measurement of the specific rotation of a compound is a classic method for assessing its enantiomeric purity. youtube.com Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.

For this compound, a measured specific rotation that matches the literature value for the enantiomerically pure compound indicates high chiral purity. For instance, the specific rotation of (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol has been reported as [α]²⁰/D +33.6±3°, with a concentration of 1.05% in methanol. sigmaaldrich.com A racemic mixture (an equal amount of both enantiomers) will have an optical rotation of zero. The optical purity, which is often used interchangeably with enantiomeric excess, can be calculated using the following formula:

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

| Parameter | Value |

| Reported Specific Rotation for (3S,4S) enantiomer | [α]²⁰/D +33.6±3° (c = 1.05% in methanol) sigmaaldrich.com |

| Expected Specific Rotation for (3R,4R) enantiomer | [α]²⁰/D -33.6±3° (c = 1.05% in methanol) |

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Conformation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm the trans configuration of the hydroxyl groups and the R configuration at both chiral centers (C3 and C4). A study on the (3S,4S) enantiomer revealed that the pyrrolidine ring adopts a twisted envelope conformation and the two hydroxyl groups are arranged in a trans conformation. nih.govnih.gov The crystal packing was stabilized by intermolecular O—H⋯N and O—H⋯O hydrogen bonds. nih.govnih.gov Such detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

| Crystallographic Parameter | Reported Value for (3S,4S) Enantiomer nih.gov |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0244 (10) |

| b (Å) | 8.1033 (14) |

| c (Å) | 10.3981 (18) |

| β (°) ** | 96.016 (2) |

| Volume (ų) ** | 504.81 (15) |

| Z | 2 |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a CD spectrum. The shape and sign of the CD spectrum are highly sensitive to the molecule's stereochemistry and conformation in solution.

For this compound, CD spectroscopy can be used to confirm its absolute configuration by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations. The technique is particularly useful for studying conformational changes in solution that may be induced by changes in solvent, temperature, or pH. While specific CD data for this compound was not found in the search results, it remains a valuable tool for the comprehensive characterization of chiral molecules.

Q & A

Q. What are the standard synthetic routes for (3R,4R)-1-benzylpyrrolidine-3,4-diol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound is typically synthesized via two approaches:

- Chiral Pool Strategy : Starting from L-tartaric acid, condensation with benzylamine followed by stereospecific reduction using NaBH₄–BF₃·Et₂O yields the (3S,4S)-enantiomer . For the (3R,4R)-enantiomer, inversion of configuration or alternative chiral precursors may be required.

- Hydrogenolysis : Commercial (3R,4R)-1-benzyl-3,4-pyrrolidinediol undergoes hydrogenolysis with 10% Pd/C in anhydrous MeOH under H₂ to remove the benzyl group, yielding the diol .

Key Considerations : - NaBH₄–BF₃·Et₂O promotes selective reduction while retaining stereochemistry .

- Hydrogenolysis efficiency depends on catalyst loading (5–10% Pd/C), reaction time (4–6 hr), and solvent purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Provides unambiguous stereochemical confirmation. For example, the (3S,4S)-enantiomer was validated with an R factor of 0.032 and mean σ(C–C) = 0.003 Å .

- Chiral HPLC or NMR : Use chiral columns (e.g., Chiralpak AD-H) or Mosher ester derivatization to resolve enantiomers.

- Purity Assessment : Combustion analysis (C, H, N) and LC-MS to detect residual solvents/by-products.

Advanced Research Questions

Q. How does the stereochemistry of (3R,4R)-pyrrolidine-3,4-diol influence its reactivity in nucleophilic aromatic substitution for DNA adduct synthesis?

Methodological Answer:

- Stereospecific DNA Modification : The (3R,4R)-diol reacts with 6-chloropurine (6-Cl-Pu) in DNA oligomers via nucleophilic substitution in DMSO with Hünig’s base (DIPEA), forming N⁶,N⁶-DHB-dA adducts. The R,R-configuration ensures proper alignment for covalent bonding, critical for adduct stability .

- Controlled Reactivity : The S,S-enantiomer (synthesized analogously) exhibits distinct reaction kinetics, necessitating chiral HPLC to validate adduct stereopurity .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

Methodological Answer:

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities. For example, incomplete hydrogenolysis may leave residual benzyl groups, detectable via ¹H NMR (δ 7.3–7.5 ppm for aromatic protons) .

- Optimization Strategies :

- Catalyst Activation : Pre-reduce Pd/C under H₂ to enhance activity.

- Solvent Drying : Anhydrous MeOH minimizes side reactions (e.g., esterification) .

- Yield Discrepancies : Compare reaction scales; smaller batches (<1 g) often report higher yields due to better mixing and gas diffusion .

Q. What role does the diol’s stereochemistry play in enzyme inhibition or glycosidase interactions?

Methodological Answer:

- Glycosidase Mimicry : The cis-diol configuration mimics sugar moieties, enabling competitive inhibition. For example, analogous pyrrolidine-diols bind to glycosidase active sites via hydrogen bonding with catalytic residues (e.g., Glu or Asp) .

- Structure-Activity Studies : Modify the benzyl group (e.g., fluorination) to probe steric/electronic effects. Use kinetic assays (IC₅₀, Kᵢ) to quantify inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.